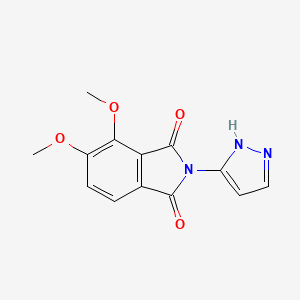

4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione

説明

特性

IUPAC Name |

4,5-dimethoxy-2-(1H-pyrazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-19-8-4-3-7-10(11(8)20-2)13(18)16(12(7)17)9-5-6-14-15-9/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODOSTUOPZAZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=NN3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4,5-Dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the isoindoline-1,3-dione core can produce isoindoline derivatives .

科学的研究の応用

Chemistry

4,5-Dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, making it a versatile starting material in organic synthesis.

Synthetic Routes :

- The synthesis typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline scaffold.

Biology

In biological research, this compound is utilized for studying enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules. Its potential pharmacological activities include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Mechanism of Action :

The compound interacts with specific biological targets, influencing pathways involved in cell proliferation and apoptosis. Its ability to bind with high affinity to multiple receptors enhances its utility in drug development.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory effects of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione on specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, suggesting that this compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Receptor Binding

Research focused on the binding affinity of this compound to various receptors implicated in pain and inflammation pathways. The findings demonstrated that modifications of the pyrazolyl group enhanced receptor binding efficiency, paving the way for designing more effective analgesics.

作用機序

The mechanism of action of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The following table compares key structural and spectral features of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione with similar isoindoline-1,3-dione derivatives:

Key Observations :

- Pyrazole vs. Other Heterocycles : Pyrazole’s NH group may enhance hydrogen-bonding interactions compared to imidazole () or thiazole (), influencing target selectivity.

- Spectral Signatures : The target compound’s IR would show distinct C-O stretches (~1250 cm⁻¹) from methoxy groups, while its ^1H NMR would resolve pyrazole protons at δ 6.5–8.5, similar to aryl protons in .

生物活性

4,5-Dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione is a heterocyclic compound notable for its diverse biological activities. Its unique structure, characterized by an isoindoline core substituted with pyrazole and methoxy groups, positions it as a significant candidate in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 287.27 g/mol. Its structure includes:

- An isoindoline-1,3-dione core,

- Two methoxy groups at the 4 and 5 positions,

- A pyrazolyl group at the 2 position.

This configuration contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione exhibits various biological activities:

1. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. Its structural similarity to bioactive molecules allows it to interact with various enzymes, making it a valuable tool in biochemical research.

2. Antitumor Activity

Pyrazole derivatives have been recognized for their antitumor properties. In vitro studies demonstrate that compounds similar to 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione exhibit significant cytotoxic effects against cancer cell lines. For instance, pyrazole derivatives have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been highlighted in several studies. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For example, certain pyrazole compounds have demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

The biological activity of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione can be attributed to several mechanisms:

Enzyme Interaction

The compound acts as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes, thereby modulating their activity. This interaction is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth pathways.

Cell Cycle Arrest and Apoptosis Induction

Studies have shown that related compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase. This mechanism involves downregulation of proteins associated with cell proliferation such as c-Myc .

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Antitumor Efficacy

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for their cytotoxic effects. Results indicated a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer types .

Case Study 2: Anti-inflammatory Activity

A series of pyrazole compounds were evaluated for their anti-inflammatory properties using animal models. The compounds showed significant reduction in edema compared to control groups, indicating their potential as therapeutic agents for inflammatory conditions .

Data Tables

The following table summarizes key findings related to the biological activities of 4,5-dimethoxy-2-(1H-pyrazol-3-yl)isoindoline-1,3-dione and its derivatives:

Q & A

Basic Question

- Frontier Molecular Orbital (FMO) Theory : Predicts sites of nucleophilic/electrophilic attack based on HOMO-LUMO gaps .

- Density Functional Theory (DFT) : Models transition states for cyclization or substitution reactions .

How can computational modeling predict the compound's interactions with biological targets?

Advanced Question

- Molecular Docking : Screens against enzymes (e.g., acetylcholinesterase) to identify binding poses and affinity scores .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

What purification techniques are effective for isolating this compound post-synthesis?

Basic Question

- Recrystallization : Preferred for high-purity isolation using DMF-EtOH (1:1) .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients for complex mixtures .

What strategies are used to correlate structural modifications with antimicrobial efficacy?

Advanced Question

- SAR Studies : Introduce substituents (e.g., halogens, methoxy) to pyrazole or isoindoline-dione moieties .

- Minimum Inhibitory Concentration (MIC) Assays : Quantify activity against Gram-positive/negative bacteria .

Table 3 : Substituent Effects on Antimicrobial Activity

| Substituent (Position) | MIC (μg/mL) | Mechanism Hypothesis |

|---|---|---|

| –Cl (Pyrazole) | 12.5 | Enhanced membrane disruption |

| –OCH₃ (Isoindoline) | 25.0 | Steric hindrance reduces binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。